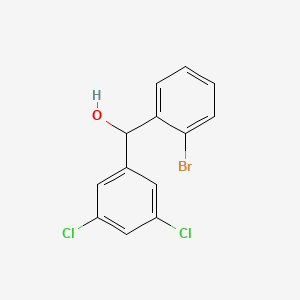

2-Bromo-3',5'-dichlorobenzhydrol

Description

Overview of Benzhydrol Derivatives in Synthetic Strategy

Benzhydrols, or diphenylmethanols, are a class of secondary alcohols that feature a hydroxyl group attached to a carbon atom which is, in turn, bonded to two phenyl rings. These structures serve as versatile intermediates in organic synthesis. nih.gov Their utility stems from the reactivity of the hydroxyl group, which can be readily transformed into other functional groups, and the stability of the diarylmethyl scaffold. Benzhydrol derivatives are precursors to a wide array of compounds, including antihistamines and other pharmaceuticals, as well as agrochemicals. nih.gov The synthesis of benzhydrols can be achieved through various methods, such as the reduction of the corresponding benzophenones or the addition of an aryl Grignard reagent to a benzaldehyde (B42025).

The Significance of Halogenation Patterns in Aromatic Systems for Reactivity and Transformations

The introduction of halogen atoms onto an aromatic ring, a process known as halogenation, dramatically influences the electronic properties and reactivity of the molecule. mt.comstudymind.co.uk Halogens are electronegative and exert a strong electron-withdrawing inductive effect (-I effect), which can decrease the electron density of the aromatic ring. Conversely, they also possess lone pairs of electrons that can be delocalized into the ring through resonance, a +M (mesomeric) effect. The interplay of these electronic effects, which varies depending on the halogen and its position, governs the regioselectivity and rate of subsequent chemical transformations. mt.com

For instance, in electrophilic aromatic substitution reactions, halogens are typically deactivating yet ortho-, para-directing. masterorganicchemistry.com The specific pattern of halogenation on a multi-halogenated aromatic compound can lead to unique reactivity, enabling selective functionalization at specific positions. This controlled reactivity is a cornerstone of modern synthetic strategy, allowing for the precise construction of complex molecular architectures.

Contextualizing 2-Bromo-3',5'-dichlorobenzhydrol within Dihalo-substituted Benzhydrol Research

Research into dihalo-substituted aromatic compounds is an active area, driven by the desire to create molecules with tailored properties. While specific research on this compound is not extensively documented in publicly available literature, its structure places it within the broader context of dihalo-substituted benzhydrol research. The presence of three halogen atoms—one bromine and two chlorine atoms—distributed across the two phenyl rings suggests a compound with distinct electronic and steric characteristics.

The study of such compounds often involves exploring their synthesis and subsequent reactivity in cross-coupling reactions, oxidations, or as precursors to biologically active molecules. For example, the synthesis of related dihalo-substituted compounds often employs halogenation of a parent molecule or the coupling of pre-halogenated building blocks. The reactivity of these compounds is then investigated to understand how the specific halogenation pattern influences their chemical behavior. The insights gained from studying related halogenated systems, such as 2-bromo-3,5-dichlorobenzaldehyde (B2862784), provide a framework for predicting the potential synthetic utility and reactivity of this compound. uni.lu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl)-(3,5-dichlorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrCl2O/c14-12-4-2-1-3-11(12)13(17)8-5-9(15)7-10(16)6-8/h1-7,13,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGXZPPLMZSTQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC(=CC(=C2)Cl)Cl)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Selective Preparations of 2 Bromo 3 ,5 Dichlorobenzhydrol

Advanced Grignard Reagent Approaches for Benzhydrol Scaffolds

The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it a primary strategy for the synthesis of 2-Bromo-3',5'-dichlorobenzhydrol. mnstate.edukhanacademy.org This approach involves the reaction of an organomagnesium halide (Grignard reagent) with a suitable aldehyde or ketone. For the target molecule, two main retrosynthetic disconnections are possible, each with its own set of advantages and challenges.

The first pathway involves the reaction of 2-bromophenylmagnesium bromide with 3,5-dichlorobenzaldehyde (B167965). The second, alternative pathway involves the reaction of 3,5-dichlorophenylmagnesium bromide with 2-bromobenzaldehyde (B122850). The choice of route may depend on the commercial availability and reactivity of the respective precursors.

Optimization of Bromobenzene Derivative Reactivity with Dichlorobenzaldehyde Precursors

The successful formation of the Grignard reagent is critical and requires anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water. libretexts.orgyoutube.comyoutube.com The reaction is typically carried out in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which solvates and stabilizes the Grignard reagent. youtube.comyoutube.com The initiation of the Grignard reaction can sometimes be sluggish and may require activation of the magnesium metal, for example, by using a small amount of iodine or 1,2-dibromoethane. mnstate.eduyoutube.com

Once the Grignard reagent, either 2-bromophenylmagnesium bromide or 3,5-dichlorophenylmagnesium bromide, is prepared, it is reacted with the corresponding aldehyde, 3,5-dichlorobenzaldehyde or 2-bromobenzaldehyde, respectively. The reaction is an example of nucleophilic addition to the carbonyl carbon. The reaction mixture is typically stirred at a controlled temperature, often starting at a low temperature and then allowing it to warm to room temperature. libretexts.org After the reaction is complete, an acidic workup is necessary to protonate the resulting alkoxide and yield the final benzhydrol product. mnstate.edulibretexts.org

A potential side reaction in Grignard syntheses is the formation of a biphenyl (B1667301) derivative through a coupling reaction between the Grignard reagent and the unreacted aryl halide. libretexts.org The formation of this byproduct can be minimized by controlling the reaction conditions, such as the concentration of the reagents and the reaction temperature. libretexts.org

Table 1: Key Reagents for Grignard Synthesis of this compound

| Reagent Name | Molecular Formula | Role in Synthesis |

| 2-Bromophenylmagnesium bromide | C₆H₄BrMg | Grignard Reagent |

| 3,5-Dichlorobenzaldehyde | C₇H₄Cl₂O | Aldehyde Precursor |

| 3,5-Dichlorophenylmagnesium bromide | C₆H₃Cl₂MgBr | Grignard Reagent |

| 2-Bromobenzaldehyde | C₇H₅BrO | Aldehyde Precursor |

| Magnesium | Mg | Metal for Grignard reagent formation |

| Diethyl ether | (C₂H₅)₂O | Anhydrous Solvent |

| Tetrahydrofuran (THF) | C₄H₈O | Anhydrous Solvent |

Stereochemical Control in Organometallic Additions

The addition of a Grignard reagent to a prochiral aldehyde, such as those used in the synthesis of this compound, results in the formation of a new chiral center. In the absence of any chiral influence, the reaction will produce a racemic mixture of the (R)- and (S)-enantiomers. Achieving stereochemical control in Grignard reactions is a significant challenge and typically requires the use of chiral auxiliaries, chiral ligands, or chiral catalysts to induce facial selectivity in the nucleophilic attack on the carbonyl group. Without such specialized reagents, the synthesis will yield a racemic product.

Reductive Synthesis Routes from Halogenated Benzophenones

An alternative and often highly efficient route to benzhydrols is the reduction of the corresponding benzophenone (B1666685). In this case, 2-Bromo-3',5'-dichlorobenzophenone (B1292335) would be the key intermediate. This method avoids the often-sensitive preparation of a Grignard reagent and can be highly chemoselective.

The synthesis of the required 2-bromo-3',5'-dichlorobenzophenone can be achieved via a Friedel-Crafts acylation reaction. chemguide.co.uk This involves the reaction of 1,3-dichlorobenzene (B1664543) with 2-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemguide.co.ukrsc.org The reaction conditions, including the temperature and reaction time, need to be carefully controlled to ensure good yields and to minimize the formation of isomeric byproducts. chemguide.co.ukgoogle.com

Chemoselective Reduction of Carbonyl Functionality

Once the 2-bromo-3',5'-dichlorobenzophenone is obtained, the carbonyl group can be selectively reduced to the corresponding alcohol. A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and commonly used reagent for the reduction of ketones to secondary alcohols and is often the reagent of choice due to its ease of handling and high chemoselectivity. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol.

Alternatively, catalytic hydrogenation can be employed. This method involves the use of hydrogen gas and a metal catalyst.

Investigating Novel Catalytic Hydrogenation Protocols

Palladium on carbon (Pd/C) is a common and effective catalyst for the hydrogenation of ketones. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. It is important to note that under harsh hydrogenation conditions, dehalogenation can occur as a side reaction. Therefore, careful optimization of the reaction conditions, such as hydrogen pressure, temperature, and catalyst loading, is crucial to achieve selective reduction of the carbonyl group without affecting the halogen substituents.

Table 2: Reagents for Reductive Synthesis of this compound

| Reagent Name | Molecular Formula | Role in Synthesis |

| 2-Bromo-3',5'-dichlorobenzophenone | C₁₃H₇BrCl₂O | Ketone Precursor |

| 1,3-Dichlorobenzene | C₆H₄Cl₂ | Friedel-Crafts Substrate |

| 2-Bromobenzoyl chloride | C₇H₄BrClO | Friedel-Crafts Acylating Agent |

| Aluminum chloride | AlCl₃ | Lewis Acid Catalyst |

| Sodium borohydride | NaBH₄ | Reducing Agent |

| Palladium on carbon | Pd/C | Hydrogenation Catalyst |

| Hydrogen | H₂ | Reducing Agent |

Electrophilic Halogenation Strategies on Pre-formed Benzhydrols

A third potential, though less direct, synthetic route to this compound involves the electrophilic halogenation of a pre-formed benzhydrol scaffold. In this approach, 3',5'-dichlorobenzhydrol would be synthesized first, for instance, by the reduction of 3,5-dichlorobenzophenone. The resulting benzhydrol could then be subjected to electrophilic bromination.

However, this method presents significant challenges in terms of regioselectivity. The hydroxyl group of the benzhydrol is an activating, ortho-, para-directing group, while the dichlorophenyl ring is deactivated. The bromination would likely occur on the more activated phenyl ring, but controlling the position of bromination to exclusively achieve the 2-bromo isomer would be difficult and could lead to a mixture of products. jyu.fi Therefore, this strategy is generally less favored compared to the more convergent Grignard and reductive approaches.

Regioselective Bromination and Chlorination Techniques

Regioselective halogenation is a fundamental process in organic synthesis that allows for the specific placement of halogen atoms on an aromatic ring. numberanalytics.com This control is typically achieved by exploiting the directing effects of existing substituents or by using specific halogenating agents and reaction conditions. numberanalytics.comnumberanalytics.com

In the context of synthesizing this compound, the challenge lies in introducing a single bromine atom at the 2-position of one phenyl ring and two chlorine atoms at the 3' and 5' positions of the second phenyl ring. This can be approached by synthesizing the two substituted aromatic precursors separately before coupling them.

For the dichlorinated precursor, a common strategy involves the electrophilic chlorination of an acetanilide (B955) derivative. A process for preparing 1-bromo-3,5-dichlorobenzene, a related compound, involves the chlorination of acetanilide in aqueous sulfuric acid, followed by hydrolysis and subsequent bromination. google.com A similar approach could be envisioned for generating a 3,5-dichlorinated benzaldehyde (B42025) or benzoic acid derivative, which would serve as a key intermediate. The directing effects of the acetylamino group would guide the chlorination to the desired positions.

For the brominated precursor, direct bromination of a suitable benzaldehyde or benzoic acid derivative can be employed. For instance, the bromination of 2-hydroxybenzaldehyde derivatives has been reported. researchgate.net The synthesis of 3-bromo flavones, for example, starts from the bromination of a substituted 2-hydroxy dibenzoyl methane (B114726) precursor in dimethylformamide (DMF). orientjchem.org The choice of solvent and brominating agent, such as N-bromosuccinimide (NBS), can significantly influence the regioselectivity of the reaction. nih.gov

The table below summarizes common halogenating agents and their applications:

| Halogenating Agent | Reaction Type | Example Application |

| Chlorine (Cl₂) | Electrophilic Aromatic Substitution | Chlorination of benzene (B151609) in the presence of a Lewis acid like AlCl₃. numberanalytics.com |

| N-Chlorosuccinimide (NCS) | Electrophilic Halogenation | Used for the chlorination of various aromatic and heteroaromatic compounds. researchgate.net |

| Bromine (Br₂) | Electrophilic Aromatic Substitution | Bromination of phenol, often in the presence of a base like pyridine (B92270). numberanalytics.com |

| N-Bromosuccinimide (NBS) | Radical and Electrophilic Halogenation | Utilized for the regioselective bromination of activated aromatic rings and allylic/benzylic positions. numberanalytics.comnih.gov |

Directed Halogenation through Activating Groups

The regioselectivity of electrophilic halogenation is profoundly influenced by the directing effects of functional groups already present on the aromatic ring. numberanalytics.com Activating groups, such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and amino (-NH₂) groups, are ortho- and para-directing, meaning they direct incoming electrophiles to the positions adjacent and opposite to them on the ring. Conversely, deactivating groups, such as nitro (-NO₂) and carbonyl groups (e.g., in aldehydes and ketones), are meta-directing.

In the synthesis of precursors for this compound, these principles are critical. For the 3',5'-dichlorinated ring, starting with a meta-directing group would facilitate the introduction of chlorine atoms at these positions. For instance, the chlorination of a benzaldehyde derivative would be expected to yield a significant proportion of the 3,5-dichloro isomer.

For the 2-brominated ring, an ortho-directing group is necessary. A hydroxyl or methoxy group at a suitable position can direct bromination to the desired ortho position. For example, the regioselective bromination of a 5-methoxy-substituted bacteriochlorin (B1244331) at the 15-position (an unhindered meso-position) was achieved using NBS, demonstrating the powerful directing effect of the methoxy group. nih.gov In contrast, the same reaction on an analogous compound lacking the methoxy group resulted in a mixture of products. nih.gov

The use of protecting groups can also be a strategic tool. For instance, an amino group can be protected as an acetamide, which is still an ortho-, para-director but is less activating than the free amine, potentially offering better control over the halogenation reaction. google.com

Palladium-Catalyzed Cross-Coupling Methodologies for Aryl-Halide Construction

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds in modern organic synthesis. wikipedia.orglibretexts.orgrsc.org These reactions are particularly valuable for constructing complex molecules like substituted benzhydrols from simpler, halogenated precursors.

Suzuki, Sonogashira, and Heck Reactions in Benzhydrol Synthesis

Several palladium-catalyzed reactions are relevant to the synthesis of the benzhydrol framework.

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.govlibretexts.org This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the use of non-toxic and easily handled boron reagents. mdpi.comnih.gov For the synthesis of a benzhydrol, a Suzuki coupling could be employed to form the central carbon-carbon bond between the two aromatic rings. For example, an arylboronic acid could be coupled with an aryl halide. nih.gov A modification of the Suzuki reaction has been successfully used to synthesize monoarylferrocenes from iodoferrocene and various substituted arylboronic acids. rsc.org

The Sonogashira coupling reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org While not directly forming the benzhydrol core, this reaction can be used to introduce functional groups that can be later transformed. For example, a halogenated benzhydrol could be coupled with an alkyne to introduce an alkynyl substituent. beilstein-journals.orgnih.gov The reaction is typically carried out with a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgnih.gov

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction could be used to synthesize a stilbene (B7821643) derivative, which could then be oxidized to form the benzhydrol. The Heck reaction is known for its excellent trans selectivity. organic-chemistry.org Intramolecular Heck reactions are particularly efficient for ring formation. youtube.comlibretexts.org

The table below provides a summary of these key palladium-catalyzed reactions:

| Reaction Name | Coupling Partners | Key Features |

| Suzuki-Miyaura Coupling | Organoboron compound + Organic halide/triflate | Mild conditions, high functional group tolerance, non-toxic byproducts. libretexts.orgnih.gov |

| Sonogashira Coupling | Terminal alkyne + Aryl/vinyl halide | Forms C(sp)-C(sp²) bonds, often requires a copper co-catalyst. wikipedia.orgorganic-chemistry.org |

| Heck Reaction | Unsaturated halide + Alkene | Forms substituted alkenes, often with high stereoselectivity. organic-chemistry.orgwikipedia.org |

Synthetic Pathways involving Halogenated Benzhydrols as Coupling Partners

Once a halogenated benzhydrol scaffold is constructed, it can serve as a versatile intermediate for further functionalization using palladium-catalyzed cross-coupling reactions. For instance, a bromo-substituted benzhydrol can undergo Suzuki, Sonogashira, or other coupling reactions to introduce a variety of substituents.

A study on a stable synthetic bacteriochlorin demonstrated that a 15-bromo-substituted derivative could be successfully subjected to Suzuki, Sonogashira, and Hartwig-Buchwald coupling reactions to introduce aryl, ethynyl, and amino groups, respectively, in good yields (49-85%). nih.gov This highlights the utility of a halogenated intermediate in diversifying the molecular structure.

The synthesis of intermediates for drugs like ketoprofen (B1673614) and bifonazole (B1667052) has been achieved using Suzuki couplings between bromobenzoyl chlorides and phenylboronic acids to form the benzophenone core. mdpi.com This ketone could then be reduced to the corresponding benzhydrol.

Therefore, a plausible synthetic route to this compound could involve:

Synthesis of 2-bromobenzaldehyde and 3,5-dichlorobromobenzene.

Conversion of 3,5-dichlorobromobenzene to the corresponding Grignard or organolithium reagent.

Reaction of this organometallic species with 2-bromobenzaldehyde to form this compound.

Alternatively, a palladium-catalyzed approach could involve:

Synthesis of 2-bromobenzaldehyde and 3,5-dichlorophenylboronic acid.

A Suzuki-type coupling is not directly applicable here to form the benzhydrol. However, one could envision a coupling to form a diaryl ketone, followed by reduction. For example, coupling of 3,5-dichlorobenzoyl chloride with a suitable organometallic reagent derived from a protected 2-bromobenzaldehyde precursor.

The choice of synthetic strategy will depend on the availability of starting materials, the desired yield, and the need to control stereochemistry at the benzylic carbon if a chiral product is desired.

Elucidation of Reaction Chemistry and Functional Group Transformations of 2 Bromo 3 ,5 Dichlorobenzhydrol

Nucleophilic Substitution Reactions at Aromatic Halogen Sites

The halogen atoms on the two phenyl rings of 2-Bromo-3',5'-dichlorobenzhydrol are potential sites for nucleophilic substitution. However, aryl halides that are not activated by strong electron-withdrawing groups (like nitro groups) are generally unreactive toward traditional nucleophilic aromatic substitution (SNAr). Therefore, these transformations typically require metal catalysis.

The reactivity of the carbon-halogen bonds in metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki, Sonogashira, Ullmann couplings) is a critical aspect of the chemistry of this compound. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in many palladium-catalyzed systems due to the lower bond dissociation energy of the C-Br bond, which facilitates oxidative addition to the metal center. This differential reactivity could allow for selective substitution at the bromo-substituted position under carefully controlled conditions.

A variety of nucleophiles can be employed to displace the halogen atoms, leading to a diverse range of derivatives. These include amines, amides, phenols, thiols, and boronic acids. For instance, reaction with an amine in the presence of a palladium catalyst would yield an amino-derivative, a core structure in many pharmacologically active molecules.

Table 1: Potential Nucleophilic Cross-Coupling Reactions

| Nucleophile Type | Example Reagent | Coupling Reaction | Potential Product |

|---|---|---|---|

| Amine | Aniline | Buchwald-Hartwig Amination | N-phenyl derivative |

| Boronic Acid | Phenylboronic acid | Suzuki Coupling | Phenyl-substituted derivative |

| Thiol | Thiophenol | Buchwald-Hartwig C-S Coupling | Phenylthioether derivative |

This table presents potential transformations based on established cross-coupling methodologies for non-activated aryl halides.

The mechanism for these substitutions predominantly follows a catalytic cycle characteristic of the specific cross-coupling reaction employed. For a palladium-catalyzed reaction, the general pathway involves:

Oxidative Addition: The aryl halide (Ar-X) reacts with the low-valent palladium(0) catalyst to form a Pd(II) intermediate (Ar-Pd-X). The rate of this step is typically faster for Ar-Br than for Ar-Cl.

Ligand Exchange/Metathesis: The nucleophile coordinates to the palladium center, often after activation with a base, displacing the halide ligand.

Reductive Elimination: The coupled product (Ar-Nu) is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

The choice of ligand on the palladium catalyst is crucial for modulating reactivity and selectivity, especially when attempting to differentiate between the bromo and chloro substituents. Bulky, electron-rich phosphine (B1218219) ligands are commonly used to promote the challenging oxidative addition and subsequent reductive elimination steps.

Oxidation and Reduction Chemistry of the Benzhydryl Alcohol Moiety

The secondary alcohol group is a primary site for redox transformations, allowing for conversion to a ketone or complete removal of the oxygen functionality.

The oxidation of the benzhydrol moiety to the corresponding 2-bromo-3',5'-dichlorobenzophenone (B1292335) is a common and high-yielding transformation. This can be achieved using a variety of oxidizing agents. Care must be taken to use reagents that selectively oxidize the alcohol without affecting the halogen substituents or the aromatic rings.

Several "green" oxidation methods have been developed for benzhydrols, which are often applicable to substituted analogs. acs.org These methods avoid the use of heavy metals like chromium. For example, oxidation using commercial bleach (sodium hypochlorite) with a phase-transfer catalyst is an effective and environmentally benign option. acs.org Other established methods include using potassium permanganate (B83412) or hydrogen peroxide with a sodium tungstate (B81510) catalyst. acs.org In a laboratory setting, reagents like pyridinium (B92312) chlorochromate (PCC) or the Dess-Martin periodinane provide mild and selective oxidation.

Table 2: Comparison of Oxidation Methods for Benzhydrols

| Oxidant System | Typical Conditions | Advantages |

|---|---|---|

| NaOCl, Phase Transfer Catalyst | Stirring at room temperature | Inexpensive, environmentally friendly acs.org |

| KMnO₄, Solid-State | Heating | Solvent-free acs.org |

| Na₂WO₄, H₂O₂ | Reflux | Uses water as a solvent, green oxidant acs.org |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room temperature | Mild, high yield |

This table summarizes common methods for the oxidation of benzhydrols to benzophenones.

Reductive deoxygenation involves the complete removal of the hydroxyl group to form the corresponding diarylmethane. This transformation is particularly useful for benzylic alcohols. A common laboratory method involves the use of a silane (B1218182) reagent in the presence of a Lewis acid. For instance, chlorodiphenylsilane with indium(III) chloride has been shown to be effective for the chemoselective reduction of benzylic alcohols, leaving halide substituents intact. organic-chemistry.org

Another effective system is the combination of zinc iodide and sodium cyanoborohydride, which provides a powerful method for the deoxygenation of benzylic alcohols. acs.org Catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst can also achieve this reduction, though over-reduction with cleavage of the C-Br bond is a potential side reaction under harsh conditions. cmu.edu

Derivatization of the Hydroxyl Group

The hydroxyl group of this compound can be readily converted into other functional groups, such as esters and ethers, through standard organic reactions. These derivatizations are often used to alter the physical properties of the molecule or to introduce new reactive handles.

Esterification: The alcohol can be acylated to form an ester. This is typically achieved by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the acidic byproduct. Alternatively, Fischer esterification can be employed, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, though this is an equilibrium process.

Etherification: Conversion to an ether can be accomplished via the Williamson ether synthesis. This two-step process involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, followed by nucleophilic substitution with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to form the ether product.

Table 3: Common Derivatization Reactions of the Hydroxyl Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Esterification | Acetyl chloride, Pyridine | Acetate Ester |

| Esterification | Acetic anhydride, DMAP | Acetate Ester |

| Etherification | 1. Sodium hydride (NaH)2. Methyl iodide (CH₃I) | Methyl Ether |

This table illustrates standard methods for converting a secondary alcohol to an ester or an ether.

Formation of Activated Intermediates (e.g., Sulfonates)

The hydroxyl group of this compound can be converted into a good leaving group by transforming it into a sulfonate ester, such as a tosylate, mesylate, or triflate. This transformation significantly enhances the substrate's reactivity towards nucleophilic substitution and elimination reactions.

The synthesis of sulfonate esters is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) or sulfonic anhydride (e.g., trifluoromethanesulfonic anhydride) in the presence of a base, often pyridine or triethylamine. masterorganicchemistry.comyoutube.com The base serves to neutralize the hydrogen halide or sulfonic acid byproduct.

The formation of these activated intermediates is a crucial step for subsequent synthetic manipulations, including the introduction of various nucleophiles or the generation of an alkene through elimination. A study on the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides demonstrates the general reactivity of bromo-substituted compounds in forming sulfonamide linkages. youtube.com While not a direct example with the target compound, it highlights the feasibility of such transformations on related structures.

Metal-mediated Transformations and Cross-coupling Reactivity

The presence of a bromine atom on one of the aromatic rings of this compound opens up a vast area of synthetic possibilities through metal-mediated reactions, particularly palladium-catalyzed cross-coupling reactions.

Organometallic Reagent Generation and Subsequent Quenching Reactions

The bromine atom can be utilized to generate an organometallic reagent, such as a Grignard or organolithium species. The formation of a Grignard reagent, for instance, would involve the reaction of this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). youtube.comnih.govnih.govillinois.edursc.org It is important to note that the acidic proton of the hydroxyl group would be incompatible with the basic nature of the Grignard reagent. Therefore, protection of the hydroxyl group, for example as a silyl (B83357) ether, would be a necessary prerequisite for the successful formation of the Grignard reagent.

Once formed, this organometallic intermediate is a potent nucleophile and can be quenched with a variety of electrophiles. For example, reaction with carbon dioxide followed by an acidic workup would yield the corresponding carboxylic acid. illinois.edursc.org Reaction with aldehydes or ketones would lead to the formation of new secondary or tertiary alcohols, respectively. youtube.comrsc.org

Application in C-C Bond Formation with Various Electrophiles

The aryl bromide functionality of this compound is an ideal handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. tcichemicals.comorganic-chemistry.orglibretexts.orgnih.govmdpi.com This methodology allows for the formation of biaryl structures. For instance, coupling of this compound (with a protected hydroxyl group) with phenylboronic acid would yield a terphenyl derivative. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields.

Heck Reaction: The Heck reaction provides a means to form a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.orgbeilstein-journals.orglibretexts.orgnih.gov This reaction is particularly useful for the synthesis of substituted alkenes. The reaction of protected this compound with an alkene like styrene (B11656) or an acrylate (B77674) would lead to the corresponding stilbene (B7821643) or cinnamate (B1238496) derivatives.

Sonogashira Coupling: For the introduction of an alkyne moiety, the Sonogashira coupling is the reaction of choice. rsc.org This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. This would allow for the synthesis of diarylacetylene derivatives from this compound.

A summary of potential cross-coupling reactions is provided in Table 2.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of (Protected) this compound

| Coupling Partner | Reaction Name | Catalyst System | Product Type |

|---|---|---|---|

| Arylboronic acid | Suzuki-Miyaura | Pd(0) catalyst, Base | Biaryl |

| Alkene | Heck | Pd(0) catalyst, Base | Substituted Alkene |

The reactivity of the C-Br bond in these cross-coupling reactions is generally higher than that of C-Cl bonds, allowing for selective functionalization at the bromine-substituted position. tcichemicals.com

Spectroscopic Data for this compound Remains Elusive in Public Domain

The investigation aimed to gather detailed data from Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and two-dimensional techniques such as COSY, HSQC, and HMBC. Furthermore, the search extended to High-Resolution Mass Spectrometry (HRMS) data, including specifics on Electron Ionization (EI) and Electrospray Ionization (ESI) modes and an analysis of the compound's fragmentation pathway.

Searches for the synthesis and characterization of this compound, also known as (2-bromophenyl)(3,5-dichlorophenyl)methanol, did not yield any publications detailing its comprehensive spectroscopic analysis. While information on related compounds and general principles of the required analytical techniques is abundant, specific spectral data for the title compound remains unpublished or is contained within proprietary databases.

Consequently, the generation of a scientifically accurate and detailed article focusing solely on the advanced spectroscopic characterization and structural elucidation of this compound is not possible at this time due to the absence of the necessary primary data. Further research or the de novo acquisition and publication of this data would be required to fulfill the detailed analytical sections and subsections as outlined.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 3 ,5 Dichlorobenzhydrol

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy is an indispensable tool in the structural elucidation of molecules. By probing the vibrational energy levels of a molecule, techniques like Infrared (IR) and Raman spectroscopy provide a detailed fingerprint, allowing for the identification of functional groups and offering insights into the molecule's conformation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The interaction of IR radiation with the molecule excites vibrational modes, such as stretching and bending, at specific frequencies corresponding to the types of chemical bonds and their environment. For 2-Bromo-3',5'-dichlorobenzhydrol, the IR spectrum provides definitive evidence for its key structural features.

The analysis of this compound would reveal characteristic absorption bands. The most prominent of these is the broad absorption band in the 3200-3600 cm⁻¹ region, which is indicative of the O-H stretching vibration of the hydroxyl (alcohol) group. The C-H stretching vibrations of the aromatic rings typically appear in the 3000-3100 cm⁻¹ range.

The "fingerprint region," from 1500 to 400 cm⁻¹, contains a wealth of complex vibrations that are unique to the molecule. docbrown.info Within this region, the C-O stretching vibration of the secondary alcohol is expected around 1050-1150 cm⁻¹. Furthermore, the presence of halogen substituents can be confirmed by characteristic absorptions. The C-Cl stretching vibrations are typically observed in the 600-800 cm⁻¹ range, while the C-Br stretching vibration appears at lower wavenumbers, generally between 500 and 650 cm⁻¹. docbrown.info The substitution patterns on the benzene (B151609) rings influence the exact position and intensity of the C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ range.

Solvent effects can influence the position of certain absorption bands, particularly the O-H stretch, due to intermolecular hydrogen bonding. researchgate.netresearchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to simulate the IR spectrum and aid in the assignment of vibrational modes. researchgate.netbohrium.com

Table 1: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Alcohol | C-O Stretch | 1050 - 1150 |

| Chloro-aromatic | C-Cl Stretch | 600 - 800 |

| Bromo-aromatic | C-Br Stretch | 500 - 650 |

Raman Spectroscopy Applications

Raman spectroscopy serves as a valuable complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about vibrational, rotational, and other low-frequency modes in a molecule. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability.

For a molecule like this compound, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. The C=C stretching vibrations of the aromatic rings, which are strong in the Raman spectrum, would be observed around 1600 cm⁻¹. The symmetric "ring-breathing" mode of the benzene rings also gives a characteristic strong and sharp band.

The C-Cl and C-Br stretching vibrations are also Raman active and can be used to confirm the presence of these halogens. Due to their high polarizability and mass, halogen bonds often produce intense Raman signals. This technique can be instrumental in distinguishing between isomers and analyzing conformational changes in the molecule.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatography is a fundamental set of laboratory techniques for the separation of mixtures. For a compound like this compound, chromatographic methods are essential for assessing its purity, isolating it from reaction mixtures, and quantifying its presence in various samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and preparative isolation of this compound. sielc.com Given its structure, a reversed-phase HPLC (RP-HPLC) method would be most suitable. sielc.comsielc.com

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. nih.gov The mobile phase would likely consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.comsielc.com An acid, like phosphoric acid or formic acid (for mass spectrometry compatibility), is often added to the mobile phase to ensure that the hydroxyl group of the benzhydrol is protonated, leading to sharper peaks and more reproducible retention times. sielc.comsielc.com

The method can be validated for parameters such as linearity, accuracy, and precision to ensure its reliability for quantitative analysis. researchgate.net By adjusting the mobile phase composition and flow rate, the separation of the target compound from impurities, such as starting materials or by-products, can be optimized. researchgate.net

Table 2: Typical HPLC Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid |

| Gradient | Isocratic or Gradient Elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25°C |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Trace Analysis

For the analysis of trace amounts of this compound, Gas Chromatography-Mass Spectrometry (GC-MS), particularly with a tandem mass spectrometer (MS/MS), is the method of choice. cdc.gov GC is well-suited for volatile and thermally stable compounds. While the benzhydrol itself might have limited volatility, it can often be analyzed directly or after derivatization to increase its volatility and thermal stability.

In this technique, the sample is injected into a heated port, vaporized, and carried by an inert gas (like helium) through a capillary column. nih.gov The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer.

The mass spectrometer ionizes the molecules, and the initial mass analyzer (MS1) selects the precursor ion (the molecular ion of this compound). This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer (MS2). This MS/MS process, known as Selected Reaction Monitoring (SRM), provides exceptional selectivity and sensitivity, allowing for confident identification and quantification even at very low concentrations. cdc.gov

Table 3: Illustrative GC-MS/MS Parameters for Trace Analysis

| Parameter | Condition |

| Gas Chromatograph (GC) | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1 mL/min |

| Inlet Temperature | 280°C |

| Oven Program | 100°C (1 min), ramp to 300°C at 15°C/min, hold 5 min |

| Mass Spectrometer (MS/MS) | |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| MS1 (Precursor Ion) | m/z corresponding to [M]+ |

| MS2 (Product Ions) | Characteristic fragment ions |

| Mode | Selected Reaction Monitoring (SRM) |

Advanced Sample Preparation Methods for Complex Matrices

The analysis of this compound in complex matrices, such as environmental or biological samples, necessitates an efficient sample preparation step. chromatographyonline.com The primary goals of sample preparation are to remove interfering substances (matrix effects), concentrate the analyte to detectable levels, and present it in a solvent compatible with the analytical instrument. cdc.govchromatographyonline.com

Solid-Phase Extraction (SPE) is a widely used and powerful technique for this purpose. nih.gov For a moderately polar compound like this compound, a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) can be employed. The process involves conditioning the cartridge, loading the sample (often in an aqueous solution), washing away interfering components with a weak solvent, and finally eluting the analyte of interest with a stronger organic solvent like methanol or acetonitrile. This procedure effectively cleans up the sample and concentrates the analyte. nih.gov

Other advanced methods include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which is a dispersive SPE method often used in pesticide residue analysis, and various microextraction techniques that aim to minimize solvent consumption and analysis time. The choice of method depends on the nature of the sample matrix and the required detection limits.

No information was found for the chemical compound “this compound” in the provided search results. Therefore, the requested article focusing solely on its computational and theoretical investigations cannot be generated.

The search results contained information on related but distinct compounds, such as:

2-Bromo-3,5-difluorobenzaldehyde

2-bromo-3,5-dichlorobenzaldehyde (B2862784)

5-Bromo-2-Hydroxybenzaldehyde

2-Bromo-3-chlorobenzaldehyde

However, no data specific to the conformational analysis, frontier molecular orbitals, spectroscopic parameters, or reactivity of this compound was available. Without any scientific literature or database entries for the target molecule, it is not possible to create the detailed and scientifically accurate content as per the provided outline.

Computational and Theoretical Investigations of 2 Bromo 3 ,5 Dichlorobenzhydrol

Reactivity and Selectivity Prediction through Computational Modeling

Reaction Pathway Mapping and Transition State Analysis

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including mapping potential energy surfaces, identifying intermediates, and characterizing transition states. For substituted benzhydrols, such as 2-Bromo-3',5'-dichlorobenzhydrol, a central area of investigation is the mechanism of substitution reactions at the carbinol carbon.

Studies on a range of substituted benzhydrols have focused on reactions like acid-catalyzed methanolysis, where the hydroxyl group is replaced by a methoxy (B1213986) group. rsc.org These investigations are crucial for understanding how different substituents on the phenyl rings influence the reaction rate and mechanism. The generally accepted mechanism for these reactions is a unimolecular pathway (SN1-type) that proceeds through a benzhydryl cation intermediate. rsc.org

The key steps in this proposed pathway are:

Protonation of the hydroxyl group by an acid catalyst.

Loss of a water molecule to form a planar, sp²-hybridized carbocation intermediate. This step is typically the rate-determining step of the reaction.

Nucleophilic attack by the solvent (e.g., methanol) on the carbocation.

Deprotonation of the resulting oxonium ion to yield the final ether product.

The influence of these substituents can be quantitatively assessed using Hammett plots, which correlate the logarithm of the reaction rate constants with Hammett σ⁺ parameters. A strong linear correlation with σ⁺ values is indicative of a mechanism involving the direct resonance stabilization of a positive charge by the aromatic ring, supporting the SN1-type pathway. rsc.org For this compound, the presence of three electron-withdrawing halogen substituents (one bromine and two chlorine atoms) is expected to destabilize the carbocation intermediate. This destabilization would raise the energy of the transition state for the rate-determining step, leading to a significantly slower reaction rate compared to unsubstituted benzhydrol. rsc.org

Table 1: Illustrative Reaction Rate Data for Substituted Benzhydrols in Acid-Catalyzed Methanolysis

This table illustrates the expected trend in reaction rates based on the electronic nature of the substituents, as described in mechanistic studies of benzhydrols. rsc.org The rate constant for this compound is hypothetical and projected based on the established effect of electron-withdrawing groups.

| Compound | Substituent(s) | Electronic Effect | Expected Relative Rate Constant (k_rel) |

| 4-Methylbenzhydrol | -CH₃ | Electron-Donating | > 1 |

| Benzhydrol | -H | Neutral | 1 |

| 4-Bromobenzhydrol | -Br | Electron-Withdrawing | < 1 |

| This compound | 2-Br, 3',5'-di-Cl | Strongly Electron-Withdrawing | << 1 |

Quantitative Structure-Activity Relationships (QSAR) for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov These models are invaluable in drug discovery and medicinal chemistry for predicting the activity of novel, unsynthesized molecules, thereby guiding the design of more potent and selective compounds. mdpi.comnih.gov

For a compound like this compound and its potential derivatives, a QSAR study would involve several key steps:

Data Set Assembly: A series of analogues would be synthesized and tested for a specific biological activity (e.g., enzyme inhibition). This data set is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated for each compound. These can be classified into several categories:

Electronic Descriptors: (e.g., partial charges, dipole moment, electronegativity) which would be heavily influenced by the halogen atoms. nih.gov

Steric Descriptors: (e.g., molecular volume, surface area, van der Waals volume) which describe the size and shape of the molecule. nih.govplos.org

Hydrophobic Descriptors: (e.g., LogP) which quantify the molecule's lipophilicity.

Topological Descriptors: Which describe the connectivity of atoms in the molecule.

Model Generation and Validation: Statistical methods are used to generate an equation that links the descriptors (independent variables) to the biological activity (dependent variable). Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM). mdpi.com The resulting model's robustness and predictive ability are rigorously assessed using statistical metrics such as the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and an external validation using the test set (r²_ext). plos.orgnih.gov

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.gov These techniques generate contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, or other fields would likely enhance or diminish activity. plos.org For instance, a CoMFA/CoMSIA model of this compound derivatives might reveal that:

Green contours indicate regions where bulky, sterically favored groups would increase activity. plos.org

Yellow contours show areas where steric bulk is detrimental. plos.org

Blue contours highlight regions where positive electrostatic potential (e.g., from an electron-poor group) is favorable. plos.org

Red contours indicate where negative potential (e.g., from an electron-rich group) would be beneficial. plos.org

By interpreting these maps, medicinal chemists can engage in predictive design, proposing specific structural modifications to the parent molecule to create new derivatives with enhanced biological activity, which can then be prioritized for synthesis and testing. frontiersin.orgnih.gov

Table 2: Hypothetical 3D-QSAR Model Statistics for a Series of Benzhydrol Derivatives

This table presents typical statistical parameters used to evaluate the quality of a 3D-QSAR model. High values for Q² and R² and a good predictive R² for the external test set indicate a robust and predictive model.

| Model Type | Cross-validation (Q²) | Coefficient of Determination (R²) | External Test Set (r²_ext) | Field Contributions |

| CoMFA | 0.61 | 0.86 | 0.70 | Steric: 55%, Electrostatic: 45% |

| CoMSIA | 0.63 | 0.85 | 0.68 | Steric: 30%, Electrostatic: 35%, Hydrophobic: 20%, H-Bond Donor: 15% |

2 Bromo 3 ,5 Dichlorobenzhydrol As a Precursor in Complex Organic Molecule Synthesis

Synthesis of Polyhalogenated Organic Frameworks

There is no specific information available in the searched scientific literature that describes the use of 2-Bromo-3',5'-dichlorobenzhydrol as a direct precursor for the synthesis of polyhalogenated organic frameworks (POFs) or metal-organic frameworks (MOFs). The synthesis of such frameworks typically involves the use of multitopic organic linkers which, upon coordination with metal nodes or through self-condensation, form extended porous structures. While halogenated organic molecules can be employed as linkers to impart specific properties to the resulting frameworks, the role of this compound in this capacity is not reported.

Role in the Construction of Bridged Biphenyl (B1667301) Derivatives

The synthesis of bridged biphenyls is an area of interest for creating molecules with specific conformational properties. These syntheses often involve intramolecular cyclization reactions to form a bridge between the two phenyl rings. Although diarylmethanol derivatives can be precursors to such structures through dehydration and subsequent cyclization or rearrangement reactions, there are no specific examples in the available literature that demonstrate the use of this compound for the construction of bridged biphenyl derivatives. Research on the synthesis of bridged biphenyls focuses on other precursors and synthetic routes. ntu.edu.tw

Intermediate for Functionalized Aromatic Systems with Tunable Properties

Functionalized aromatic systems with tunable electronic and photophysical properties are crucial for the development of advanced materials. The introduction of various functional groups onto an aromatic scaffold allows for the fine-tuning of these properties. Halogenated compounds are versatile intermediates in this context, as the halogen atoms can be readily substituted or used to direct further functionalization through cross-coupling reactions or metallation. researchgate.net However, the scientific literature does not provide specific examples of this compound being used as an intermediate to create functionalized aromatic systems with tunable properties.

Utilization in the Preparation of Specialized Reagents and Catalysts

Halogenated organic molecules can serve as precursors in the synthesis of specialized reagents and catalysts. For instance, they can be converted into organometallic reagents or form the backbone of ligands for metal catalysts. The presence of multiple halogen atoms, such as in this compound, could theoretically be exploited for stepwise functionalization to build complex catalytic structures. Nevertheless, there is no documented use of this compound for the preparation of specialized reagents or catalysts in the reviewed literature. Research in this area tends to focus on other halogenated precursors.

Compound List

Future Research Directions and Unexplored Avenues for 2 Bromo 3 ,5 Dichlorobenzhydrol

Development of Green Chemistry Approaches for its Synthesis

The traditional synthesis of benzhydrols often involves multi-step procedures with stoichiometric reagents and organic solvents, leading to significant waste generation. chemicalbook.comgoogle.com Future research should prioritize the development of environmentally benign synthetic routes to 2-Bromo-3',5'-dichlorobenzhydrol.

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging carbon-carbon bonds under mild conditions. researchgate.netbeilstein-journals.org A potential green synthesis of this compound could involve the photocatalytic coupling of 1-bromo-2-iodobenzene and 3,5-dichlorobenzaldehyde (B167965). This approach would replace harsh reagents with light and a catalytic amount of a photosensitizer. rsc.org

Mechanochemistry: Mechanochemical synthesis, which uses mechanical force to drive chemical reactions, offers a solvent-free alternative to traditional methods. thieme-connect.debeilstein-journals.org The ball-milling of a mixture of 2-bromobenzaldehyde (B122850) and a suitable 3,5-dichlorophenyl organometallic reagent could be a viable and sustainable route to the target molecule. thieme-connect.deresearchgate.net

Aqueous Medium Synthesis: Performing organic reactions in water is a cornerstone of green chemistry. The development of water-soluble catalysts or the use of micellar catalysis could enable the synthesis of this compound in an aqueous environment, significantly reducing the reliance on volatile organic solvents.

A comparative overview of potential green synthetic methods is presented in Table 1.

Table 1: Potential Green Synthesis Approaches for this compound

| Method | Potential Reactants | Key Advantages |

|---|---|---|

| Photocatalysis | 1-bromo-2-iodobenzene, 3,5-dichlorobenzaldehyde | Mild reaction conditions, high atom economy, use of renewable energy. rsc.org |

| Mechanochemistry | 2-bromobenzaldehyde, 3,5-dichlorophenylzinc chloride | Solvent-free, reduced reaction times, potential for novel reactivity. thieme-connect.dersc.org |

| Aqueous Synthesis | Water-soluble precursors | Eliminates hazardous organic solvents, simplified purification. |

Exploration of Novel Catalytic Transformations

The presence of multiple reactive sites in this compound—the hydroxyl group and the carbon-halogen bonds—opens the door to a wide array of catalytic transformations.

Catalytic Oxidation and Reduction: The selective oxidation of the secondary alcohol to the corresponding benzophenone (B1666685) derivative, or its reduction to the diphenylmethane, are fundamental transformations. nih.gov Future research could focus on developing highly selective catalysts for these reactions that leave the halogen atoms untouched. For instance, aerobic oxidation using a copper-based catalyst would be a green alternative to traditional stoichiometric oxidants. Similarly, catalytic transfer hydrogenation could provide a mild and efficient reduction method. researchgate.net

Cross-Coupling Reactions: The bromine and chlorine atoms on the phenyl rings are prime candidates for participating in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This would allow for the synthesis of a diverse library of derivatives with tailored electronic and steric properties. A key challenge will be achieving selective activation of the C-Br bond over the C-Cl bonds.

Potential catalytic transformations and their anticipated products are detailed in Table 2.

Table 2: Potential Catalytic Transformations of this compound

| Reaction Type | Potential Catalyst | Potential Product |

|---|---|---|

| Oxidation | TEMPO/NaOCl | 2-Bromo-3',5'-dichlorobenzophenone (B1292335) |

| Reduction | H₂/Pd-C | 1-(2-bromophenyl)-1-(3,5-dichlorophenyl)methane |

| Suzuki Coupling | Pd(PPh₃)₄ | 2-(Aryl)-3',5'-dichlorobenzhydrol |

Advanced Materials Science Applications Based on its Structure

The rigid, three-dimensional structure of the benzhydrol core, combined with the presence of multiple halogen atoms, makes this compound an intriguing building block for advanced materials. lcpo.fr

Polymer Synthesis: The hydroxyl group can serve as an initiation site for ring-opening polymerization or as a monomer in condensation polymerizations to create polyesters or polyethers. bham.ac.ukscitechdaily.com The resulting polymers would possess unique properties imparted by the bulky, halogenated side chains, such as high refractive index, flame retardancy, and specific gas permeability.

Metal-Organic Frameworks (MOFs): The carboxylated derivatives of this compound could be explored as organic linkers for the synthesis of novel Metal-Organic Frameworks (MOFs). rsc.orgmdpi.comornl.gov The specific geometry and electronic properties of the linker could lead to MOFs with tailored pore sizes and functionalities, suitable for applications in gas storage, separation, and catalysis. uwo.carsc.org

Theoretical Investigations into its Potential as a Supramolecular Building Block

The presence of both bromine and chlorine atoms in this compound suggests its potential to participate in halogen bonding, a non-covalent interaction that is gaining increasing attention in supramolecular chemistry and crystal engineering. acs.orgnih.govresearchgate.netresearchgate.net

Halogen Bonding: The electrophilic region on a halogen atom (the σ-hole) can interact with a nucleophilic region on an adjacent molecule. unimi.itacs.org Theoretical studies, using methods such as Density Functional Theory (DFT), could predict the strength and directionality of halogen bonds involving the bromine and chlorine atoms of this compound with various halogen bond acceptors. mdpi.comrsc.org These calculations would provide valuable insights into its ability to form predictable supramolecular assemblies. mdpi.com

Crystal Engineering: Understanding the interplay of halogen bonds, hydrogen bonds (from the hydroxyl group), and π-π stacking interactions will be crucial for designing crystalline materials with desired topologies and properties. whiterose.ac.uk Computational screening of co-formers could identify promising candidates for the construction of multi-component crystals with applications in areas such as nonlinear optics or pharmaceuticals.

A summary of the compound names mentioned in this article is provided in Table 3.

Table 3: Compound Names

| Compound Name |

|---|

| 1,5-dihydroxynaphthalene |

| 1-bromo-2-iodobenzene |

| 1-(2-bromophenyl)-1-(3,5-dichlorophenyl)methane |

| This compound |

| 2-Bromo-3',5'-dichlorobenzophenone |

| 2-bromobenzaldehyde |

| 2-(Aryl)-3',5'-dichlorobenzhydrol |

| 3,5-dichlorobenzaldehyde |

| 3,5-dichlorophenylzinc chloride |

| Benzhydrol |

| Benzophenone |

| Diphenylmethane |

| Ethyl acetate |

| Juglone |

| Methylene blue |

| Rose bengal |

| Tetraphenylporphyrin |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-3',5'-dichlorobenzhydrol, and how do reaction conditions influence yield?

- Methodological Answer : Halogenated benzhydrols are typically synthesized via Friedel-Crafts alkylation or nucleophilic substitution of pre-functionalized aromatic precursors. For bromo- and dichloro-substituted derivatives, optimizing stoichiometry of halogenating agents (e.g., NBS for bromination, Cl2/FeCl3 for chlorination) and reaction temperatures (e.g., 0–25°C) is critical to minimize side reactions like over-halogenation . Purity assessment via HPLC (>97% purity thresholds) and GC analysis ensures reproducibility .

Q. How should researchers characterize the purity and stability of this compound?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection at 254 nm for purity verification, as demonstrated for structurally similar halogenated aromatics . Stability studies should include storage at 0–6°C under inert atmospheres to prevent degradation, as brominated compounds are prone to light- or heat-induced decomposition .

Q. What analytical techniques are suitable for structural elucidation of this compound?

- Methodological Answer : Combine <sup>1</sup>H/<sup>13</sup>C NMR to confirm substitution patterns (e.g., integration ratios for bromine/chlorine effects) and high-resolution mass spectrometry (HRMS) to validate molecular weight. X-ray crystallography, as applied to analogs like 2-(2-Bromo-3,5-dichlorophenyl)-dioxaborolane, resolves stereoelectronic effects .

Advanced Research Questions

Q. How can computational modeling predict reactivity trends in this compound during cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic effects of bromine and chlorine substituents on reaction intermediates. For example, bromine’s electron-withdrawing nature may lower activation barriers in Suzuki-Miyaura couplings compared to chloro analogs . Validate predictions with kinetic studies using <sup>19</sup>F NMR (if applicable) or in situ IR monitoring.

Q. What strategies resolve contradictions in reported biological activity data for halogenated benzhydrols?

- Methodological Answer : Discrepancies in enzyme inhibition (e.g., PTP1B vs. SHP-1) may arise from assay conditions (pH, solvent polarity). Conduct comparative dose-response assays (e.g., IC50 curves) under standardized protocols. For example, 2-Bromo-4'-hydroxyacetophenone showed variable activity due to solvent-dependent aggregation .

Q. How do steric and electronic effects influence the regioselectivity of this compound in palladium-catalyzed reactions?

- Methodological Answer : Steric hindrance from chlorine at the 3' and 5' positions may direct cross-coupling to the less hindered bromine site. Use XPhos or SPhos ligands to enhance selectivity, as seen in Suzuki couplings of 2-Bromo-3,5-dichloropyridine . Kinetic isotope effects (KIEs) or Hammett plots quantify electronic contributions.

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Catalytic asymmetric methods (e.g., chiral auxiliaries or organocatalysts) must be optimized for halogenated substrates. For analogs like 2-Bromo-3',4'-(methylenedioxy)propiophenone, column chromatography with chiral stationary phases (CSPs) achieves >99% ee . Monitor scalability via DOE (Design of Experiments) to identify critical parameters (e.g., solvent polarity, catalyst loading).

Methodological Notes

- Data Reproducibility : Document batch-specific purity metrics (e.g., HPLC retention times) and storage conditions, as minor impurities (e.g., 2-Bromo-6-chlorophenylboronic acid derivatives) can skew reactivity .

- Contradiction Analysis : Cross-reference spectral data (e.g., NMR shifts) with crystallographic databases (e.g., CCDC entries for 2-[5-Bromo-1-(3-chlorobenzyl)-indol-3-yl]acetic acid) to validate structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.